2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone
Description
2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is a brominated aromatic ketone characterized by a halogen-rich aromatic ring (2,4-dichloro-5-fluorophenyl group) and a reactive α-bromo ketone moiety. The compound’s reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the ketone group, making it a valuable intermediate in nucleophilic substitution reactions and heterocyclic synthesis .
Properties
IUPAC Name |
2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGIJJGWTNSVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization
The aniline derivative is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −10°C to +10°C to form a diazonium salt:
$$
\text{C}6\text{H}3\text{BrCl}2\text{FNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}3\text{BrCl}2\text{FN}2^+\text{Cl}^- + \text{NaOH} + \text{H}2\text{O}
$$
Reduction
The diazonium salt is reduced using hypophosphorous acid (H₃PO₂) or iron(II) sulfate (FeSO₄) to yield 5-bromo-1,3-dichloro-2-fluoro-benzene. Subsequent Friedel-Crafts acylation with acetyl chloride produces the target compound.
Key Parameters
Grignard Reaction with 5-Bromo-1,3-Dichloro-2-Fluoro-Benzene
A two-step process involves forming the benzoyl chloride intermediate, followed by a Grignard reaction:
Formation of Benzoyl Chloride
5-Bromo-1,3-dichloro-2-fluoro-benzene is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
$$
\text{C}6\text{H}2\text{BrCl}2\text{FCO}2\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}2\text{BrCl}2\text{FCOCl} + \text{SO}_2 + \text{HCl}
$$
Methyl Grignard Addition
The acyl chloride reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) at −20°C to form the ethanone:
$$
\text{C}6\text{H}2\text{BrCl}2\text{FCOCl} + \text{CH}3\text{MgBr} \rightarrow \text{C}6\text{H}2\text{BrCl}2\text{FCOCH}3 + \text{MgBrCl}
$$
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | −20°C to 0°C |
| Reaction Time | 4–6 h |
| Yield | 80–90% |
Bromination of 1-(5-Bromo-4-Chloro-2-Fluorophenyl)Ethanone
An alternative route from CN104529735A begins with 4-chloro-2-fluorobenzoic acid:
Bromination
Bromination with bromine (Br₂) in sulfuric acid (H₂SO₄) yields 5-bromo-4-chloro-2-fluorobenzoic acid.
Conversion to Ethanone
The acid is converted to its methyl ester, followed by Fries rearrangement to form 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone. Final bromination with HBr/AcOH introduces the second bromide.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Bromination | 75 |
| Fries Rearrangement | 65 |
| Final Bromination | 70 |
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 10:1) or recrystallization from ethanol. Key characterization data includes:
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 7.62 (d, 1H), 4.42 (s, 2H), 2.65 (s, 3H)
- MS (ESI): m/z 285.92 [M+H]⁺
Industrial-Scale Considerations
Patents emphasize minimizing chromatography by optimizing reaction selectivity. For example, WO2020114813A1 achieves a 12:1 regioselectivity in chlorination using FeBr₃, reducing purification needs. Solvent recycling and catalyst reuse (e.g., MCM-41-PPh₃-AuNTf₂ in DCE) enhance cost efficiency.
Chemical Reactions Analysis
2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related brominated ethanones share the α-bromo ketone core but differ in aromatic substituents, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Comparison of 2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone with Analogous Compounds
*Calculated molecular weights based on formula.
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 2-bromo-1-[4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl]ethanone (CAS 845885-81-6) enhances electrophilicity, enabling nucleophilic attacks at the α-carbon . Similarly, the 2,4-dichloro-5-fluoro substituents in the target compound likely amplify this effect, making it more reactive than analogs with electron-donating groups (e.g., 4-methoxy in ). Hydroxyl and Nitro Groups: Compounds like 2-bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone exhibit lower thermal stability (m.p. 138–140°C) due to intermolecular hydrogen bonding and nitro group resonance effects .
Synthetic Utility: Heterocyclic Synthesis: 2-Bromo-1-(4-chlorophenyl)ethanone is widely used in alkylation reactions to form oxime and quinolone derivatives under mild conditions (e.g., DMF/NaHCO₃) . The target compound’s additional halogens may enable regioselective functionalization in complex scaffolds. Green Chemistry: Microwave-assisted synthesis of analogs (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) reduces reaction times and improves yields compared to conventional methods .
Industrial Applications: Pharmaceuticals: Brominated ethanones with methoxy () or iodophenyl () groups are prioritized in anticancer and antimicrobial drug development. The target compound’s halogen diversity positions it as a candidate for multi-target inhibitors. Agrochemicals: Chloro-fluoro-bromo combinations (e.g., 2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone, CAS 338982-26-6) are explored for herbicidal activity due to their stability and bioavailability .
Biological Activity
2-Bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone is an organic compound with significant potential in medicinal chemistry and synthetic applications. Its molecular formula is C8H4BrCl2FO, and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and organic synthesis. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound features a bromine atom, two chlorine atoms, and a fluorine atom attached to a phenyl ring, which contributes to its electrophilic nature. This structural configuration enables it to participate in various chemical reactions, making it a valuable intermediate in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the modification of the compound into more biologically active derivatives. Additionally, the presence of halogens can enhance the lipophilicity and bioavailability of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated inhibitory effects on cell proliferation in human glioblastoma and melanoma cell lines due to their ability to induce apoptosis through interactions with key regulatory proteins such as Bcl-2 .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as bromine and chlorine enhances its antimicrobial efficacy by disrupting bacterial cell membranes .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of halogenated ketones, this compound was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .
- Antibacterial Screening : A series of derivatives were synthesized based on this compound and tested for antibacterial activity. The most potent compounds exhibited minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL against multi-drug resistant strains .
Comparative Analysis
To understand the biological activity of this compound better, it can be compared with similar halogenated compounds:
| Compound Name | Structure | IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone | Structure | <10 | High |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | Structure | 20 | Moderate |
| 2-Bromo-1-(2-fluorophenyl)ethanone | Structure | >50 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
